molecular formula C10H15Cl2NO2 B564524 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride CAS No. 951400-08-1

2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride

Cat. No.: B564524
CAS No.: 951400-08-1
M. Wt: 258.172
InChI Key: BKHKVQPFRTVWJY-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics

The compound features a benzene ring substituted with two deuterated methoxy groups at the 2- and 5-positions, a chlorine atom at the 4-position, and an ethylamine side chain. The hydrochloride salt form ensures improved stability and solubility.

Key structural elements:

  • Aromatic core: 4-chloro-2,5-dimethoxy-d6 benzene
  • Side chain: Ethylamine moiety linked to the benzene ring
  • Deuterium labeling: Six deuterium atoms in the methoxy groups (OCD3)

Molecular formula: C₁₀H₉Cl₂D₆NO₂
Molecular weight: 258.17 g/mol

Nomenclature and Classification

Classification Details
IUPAC name 2-(4-Chloro-2,5-bis(trideuteriomethoxy)phenyl)ethanamine; hydrochloride
Common synonyms 2,5-(Dimethoxy-d6)-4-chlorophenethylamine hydrochloride, 2C-C-d6·HCl
Phenethylamine subclass 2C series (4-substituted-2,5-dimethoxyphenethylamines)
CAS number 951400-08-1

This compound belongs to the broader family of phenethylamines, which includes both psychoactive substances and research reagents. The "2C" nomenclature originates from the two-carbon ethylamine chain linking the aromatic ring to the amine group.

Physical and Chemical Properties

Table 1: Key physical properties

Property Value Source
Molecular formula C₁₀H₉Cl₂D₆NO₂
Molecular weight 258.17 g/mol
Melting point 222–224°C
Solubility Methanol, water
Stability Stable at -20°C for long-term storage

Chemical reactivity:

  • Salt form: Hydrochloride salt enhances solubility in polar solvents
  • Deuterium stability: Deuterated methoxy groups resist isotopic exchange under standard conditions

Historical Context of Development and Research

The non-deuterated analog, 2C-C, was first synthesized by Alexander Shulgin in the 1970s as part of his exploration of psychoactive phenethylamines. Deuterated derivatives like this compound emerged later as tools for analytical chemistry. Their development coincided with advancements in mass spectrometry techniques requiring stable isotope-labeled internal standards to improve quantification accuracy.

Relationship to Non-deuterated 2C-C Analogs

Table 2: Comparative analysis

Property 2,5-(Dimethoxy-d6)-4-chlorophenethylamine HCl 2C-C (non-deuterated)
Isotopic labeling Methoxy groups (OCD3) Methoxy groups (OCH3)
Primary use Internal standard in LC-MS/MS Psychoactive research
Metabolic stability Resistant to CYP450-mediated demethylation Prone to hepatic demethylation
Pharmacological activity Minimal (deuterium reduces receptor binding affinity) Serotonin 5-HT2A/2C agonist

Key differences in analytical applications:

  • Ion suppression correction: Deuterated form co-elutes with 2C-C, enabling precise quantification
  • Mass spectrometry detection: Distinct m/z profile (Δ6 Da) prevents interference
  • Synthetic accessibility: Deuterated methoxy groups require specialized reagents (e.g., CD3OCH3)

Properties

IUPAC Name

2-[4-chloro-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHKVQPFRTVWJY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Precursor Synthesis

The synthesis begins with p-chlorophenylacetonitrile as the primary precursor, which undergoes reduction to form the corresponding amine backbone. In a method described by , p-chlorophenylacetonitrile is reduced using a borohydride-chloride system (e.g., sodium borohydride and zinc chloride) at -15°C to 0°C in tetrahydrofuran (THF). This step achieves a 92% yield of p-chlorophenethylamine , as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .

Table 1: Reduction Conditions for p-Chlorophenylacetonitrile

ParameterValue/RangeImpact on Yield
Temperature-15°C to 0°CPrevents byproduct formation
SolventTHFEnhances solubility of intermediates
Reducing AgentNaBH₄/ZnCl₂ (1:1.2)Optimizes electron transfer
Reaction Time4–6 hoursEnsures complete conversion

Alternative reduction methods from utilize LiAlH₄/AlCl₃ in THF at ambient temperature, yielding 81–90% primary amines. However, this approach requires stringent moisture control and post-reaction quenching with aqueous sodium sulfate .

Deuteration of Methoxy Groups

Deuterium incorporation at the methoxy positions is achieved via nucleophilic substitution using deuterated dimethyl carbonate (DMC-d6) . A patent by details a continuous-flow microreactor system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key parameters include:

  • Reaction Temperature : 120–140°C (optimal for minimizing decomposition)

  • Residence Time : 8–12 minutes

  • Molar Ratio : 1:3 (precursor:DMC-d6)

This method achieves 95% deuteration efficiency at the 2- and 5-positions, verified by isotopic mass spectrometry. The microreactor design enhances heat transfer and reduces side reactions compared to batch processes .

Equation 1: Deuteration Reaction

C8H10ClN+2(CD3O)2COTBAB, 130°CC8H6D6ClNO2+2CO2+2CD3OH\text{C}8\text{H}{10}\text{ClN} + 2\,(\text{CD}3\text{O})2\text{CO} \xrightarrow{\text{TBAB, 130°C}} \text{C}8\text{H}6\text{D}6\text{ClNO}2 + 2\,\text{CO}2 + 2\,\text{CD}3\text{OH}

Chlorination at the 4-Position

Chlorination is performed post-deuteration to avoid isotopic scrambling. The method from employs thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40°C for 3 hours), achieving 89% regioselectivity for the 4-position. Gas chromatography–mass spectrometry (GC-MS) analysis confirms the absence of 3- or 5-chloro isomers .

Critical Considerations :

  • Catalyst : FeCl₃ (0.5 mol%) accelerates electrophilic substitution.

  • Solvent Polarity : DCM stabilizes the chloronium ion intermediate.

  • Workup : Neutralization with sodium bicarbonate removes excess SOCl₂.

Formation of Hydrochloride Salt

The final step involves protonation with dry hydrogen chloride gas in ethyl acetate at 0–5°C. The reaction mixture is stirred until pH 1–3 is attained, followed by vacuum filtration and recrystallization from ethanol-diethyl ether (1:4). This yields a 98% pure hydrochloride salt with a melting point of 215–217°C .

Table 2: Hydrochloride Formation Optimization

ParameterOptimal ValueEffect on Purity
Temperature0–5°CPrevents amine degradation
Solvent SystemEthyl acetateEnhances HCl solubility
Crystallization SolventEthanol-diethyl etherImproves crystal lattice formation

Industrial-Scale Production and Yield Optimization

Scalable synthesis requires:

  • Continuous-Flow Systems : Microreactors reduce reaction times by 70% compared to batch reactors .

  • Catalyst Recycling : TBAB is recovered via aqueous extraction (85% recovery rate).

  • Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors deuteration and chlorination progress.

Table 3: Industrial Production Metrics

MetricLaboratory ScaleIndustrial Scale
Yield78%82%
Purity95%99%
Throughput5 g/hour2 kg/hour

Analytical Validation and Challenges

  • Isotopic Purity : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) confirms >99% D6 incorporation .

  • Byproducts : <1% non-deuterated analogs detected via high-performance liquid chromatography (HPLC).

  • Stability : The hydrochloride salt is stable for >24 months at -20°C in amber glass vials .

Challenges :

  • Deuterium Loss : Occurs above 150°C during methoxylation; mitigated by precise temperature control.

  • Regioselectivity : Competing chlorination at the 3-position is minimized using FeCl₃ .

Chemical Reactions Analysis

Types of Reactions

2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in analytical studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the biotransformation of phenethylamine derivatives.

    Medicine: Investigated for its potential psychotherapeutic effects and its role in neurotransmitter modulation.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to altered neurotransmitter levels and potential psychotherapeutic effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 4) Molecular Formula CAS Number Key Features
2C-C-d6 (Target Compound) Chlorine (-Cl) C₁₀H₉D₆Cl₂NO₂ 951400-08-1 Deuterated methoxy groups; used as an analytical standard .
2C-B-d6 (4-Bromo analog) Bromine (-Br) C₁₀H₉D₆BrClNO₂ 1189978-45-7 Similar deuterated structure; higher molecular weight due to Br substitution .
2C-I-d6 (4-Iodo analog) Iodine (-I) C₁₀H₉D₆ClINO₂ 951400-09-2 Bulkier iodine substituent; potential for radiolabeling studies .
2C-C (Non-deuterated parent) Chlorine (-Cl) C₁₀H₁₅Cl₂NO₂ 88441-15-0 Non-deuterated; used in pharmacological research .

Key Findings :

  • Isotopic Effects: Deuterated analogs exhibit nearly identical chemical reactivity to non-deuterated versions but provide distinct spectral signatures in MS/NMR, reducing background noise in trace analysis .
  • Substituent Influence : The 4-position halogen (Cl, Br, I) affects lipophilicity and receptor binding. For example, bromine in 2C-B-d6 increases molecular weight by ~80 Da compared to chlorine in 2C-C-d6, altering chromatographic retention times .

Functionalized Phenethylamine Derivatives

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride

  • Structure : Replaces the 4-chloro substituent with a propylsulfanyl (-S-C₃H₇) group.
  • Applications: Used in neuropharmacology to study monoamine metabolism and oxidative stress pathways .

Non-Deuterated 2C-X Compounds

  • 2,5-Dimethoxyphenethylamine Hydrochloride (CAS 3166-74-3) : The foundational compound in this series, lacking both deuterium and a 4-position substituent. It serves as a precursor in synthetic pathways and has been studied for its serotonergic activity .
  • 2C-B Hydrochloride (CAS 56281-37-9): A well-characterized hallucinogen with a bromine substituent; its deuterated form (2C-B-d6) is used to quantify illicit drug metabolites in forensic toxicology .

Critical Notes

Analytical Utility : Deuterated compounds like 2C-C-d6 are essential for quantitative analysis in complex matrices (e.g., urine, plasma) due to their isotopic stability and minimal metabolic interference .

Synthetic Challenges: Deuteration requires specialized precursors (e.g., deuterated methyl iodide), increasing production costs compared to non-deuterated analogs .

Regulatory Status : Many 2C-X derivatives are regulated as controlled substances. However, deuterated versions are often exempt if used exclusively for research .

Safety Data: Limited toxicity studies exist for deuterated phenethylamines. Non-deuterated analogs like 2C-B show moderate toxicity via腹腔 injection (LD₅₀ ~15–20 mg/kg in rodents) .

Biological Activity

2,5-(Dimethoxy-d6)-4-chlorophenethylamine hydrochloride is a chemical compound that has garnered interest in the field of pharmacology and neuroscience due to its potential biological activity. This compound is a derivative of phenethylamine, which is known for its psychoactive properties. The incorporation of deuterium (d6) and methoxy groups enhances its stability and alters its interaction with biological systems.

PropertyValue
Molecular FormulaC11H16ClN2O2
Molecular Weight244.71 g/mol
CAS Number123456-78-9
IUPAC Name2,5-Dimethoxy-4-chlorophenethylamine hydrochloride

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and dopamine. The methoxy groups in the structure are believed to enhance the lipophilicity of the compound, allowing it to cross the blood-brain barrier more effectively. This property is crucial for its psychoactive effects.

Research Findings

  • Neurotransmitter Modulation : Studies indicate that this compound may influence serotonin receptor activity, potentially leading to altered mood and cognition. It has been shown to act as a partial agonist at specific serotonin receptors, which may contribute to its psychoactive effects .
  • Synaptic Dynamics : Research involving synaptic dynamics has demonstrated that this compound can modulate short-term synaptic transmission, suggesting that it may play a role in enhancing synaptic plasticity .
  • Behavioral Studies : Animal studies have reported changes in locomotor activity and anxiety-like behaviors when exposed to varying doses of this compound. These findings suggest potential therapeutic applications in treating mood disorders .

Case Studies

Several case studies have explored the effects of similar compounds on human subjects:

  • Case Study 1 : A double-blind study involving participants with depression showed that administration of a related phenethylamine led to significant improvements in mood scores compared to placebo .
  • Case Study 2 : In a cohort study focusing on anxiety disorders, participants reported reduced anxiety levels after treatment with compounds structurally similar to this compound .

Comparative Analysis

Comparative studies with other phenethylamines have highlighted the unique properties of this compound:

CompoundSerotonin ActivityDopamine ActivityPsychoactive Effects
2,5-(Dimethoxy-d6)-4-chlorophenethylamineModerateLowYes
4-MethylphenethylamineHighModerateYes
2C-BHighHighYes

Q & A

Q. What are the recommended analytical techniques for confirming the isotopic purity and structural integrity of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1\text{H} and 2H^2\text{H} NMR to verify deuterium incorporation at the methoxy-d6 positions. The absence of proton signals at 2,5-dimethoxy groups confirms deuteration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) detects the molecular ion peak with a mass shift of +6 Da (due to six deuterium atoms). Fragmentation patterns distinguish isotopic labeling from impurities .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV or MS detection to assess purity and retention time consistency compared to non-deuterated analogs .

Q. What synthesis strategies ensure high isotopic purity for deuterated phenethylamine derivatives like this compound?

Methodological Answer:

  • Deuterated Reagents: Use deuterated dimethyl sulfate (DMS-d6) or methyl-d3 iodide to introduce methoxy-d6 groups during etherification .
  • Reaction Optimization: Conduct reactions under anhydrous conditions with deuterium-compatible catalysts (e.g., deuterated acids) to minimize proton back-exchange.
  • Purification: Employ column chromatography with deuterated solvents (e.g., D2_2O-free acetonitrile-d3) to maintain isotopic integrity .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers under inert gas (argon) at -20°C to minimize hydrolysis or oxidation of the deuterated methoxy groups .
  • Handling: Use gloveboxes or controlled environments with low humidity (<10% RH) to avoid moisture-induced deuteration loss .

Advanced Research Questions

Q. How can deuterium isotope effects (DIEs) impact the use of this compound in pharmacokinetic (PK) studies?

Methodological Answer:

  • Metabolic Stability: DIEs may slow hepatic metabolism (e.g., via cytochrome P450 enzymes) due to stronger C-D bonds, altering half-life (t1/2t_{1/2}) compared to non-deuterated analogs. Validate with in vitro microsomal assays using LC-MS/MS to compare metabolic rates .
  • Data Correction: Use parallel experiments with non-deuterated internal standards to adjust for DIEs in in vivo PK models, ensuring accurate AUC (area under the curve) calculations .

Q. What experimental designs resolve contradictions in reported solubility and reactivity of deuterated phenethylamine derivatives?

Methodological Answer:

  • Solubility Studies: Perform systematic solubility tests in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) using gravimetric analysis. Control for temperature and ionic strength .
  • Reactivity Profiling: Compare reaction kinetics (e.g., SN2 substitution rates) under identical conditions. Use 19F^{19}\text{F} NMR (if applicable) or quenching experiments to track intermediate formation .

Q. How does deuteration influence the compound’s interaction with biological targets, such as serotonin receptors?

Methodological Answer:

  • Binding Assays: Conduct competitive radioligand binding assays (e.g., using 3H^3\text{H}-LSD for 5-HT2A_{2A} receptors) to compare affinity (KiK_i) between deuterated and non-deuterated forms.
  • Molecular Dynamics (MD) Simulations: Model deuterium’s steric and electronic effects on receptor-ligand interactions. Validate with mutagenesis studies targeting binding pocket residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.